1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate 1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate
Brand Name: Vulcanchem
CAS No.: 1078152-73-4
VCID: VC6955015
InChI: InChI=1S/C17H26N2O.C2H2O4/c1-12-13(2)19(16-9-7-6-8-15(12)16)11-14(20)10-18-17(3,4)5;3-1(4)2(5)6/h6-9,14,18,20H,10-11H2,1-5H3;(H,3,4)(H,5,6)
SMILES: CC1=C(N(C2=CC=CC=C12)CC(CNC(C)(C)C)O)C.C(=O)(C(=O)O)O
Molecular Formula: C19H28N2O5
Molecular Weight: 364.442

1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate

CAS No.: 1078152-73-4

Cat. No.: VC6955015

Molecular Formula: C19H28N2O5

Molecular Weight: 364.442

* For research use only. Not for human or veterinary use.

1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate - 1078152-73-4

Specification

CAS No. 1078152-73-4
Molecular Formula C19H28N2O5
Molecular Weight 364.442
IUPAC Name 1-(tert-butylamino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid
Standard InChI InChI=1S/C17H26N2O.C2H2O4/c1-12-13(2)19(16-9-7-6-8-15(12)16)11-14(20)10-18-17(3,4)5;3-1(4)2(5)6/h6-9,14,18,20H,10-11H2,1-5H3;(H,3,4)(H,5,6)
Standard InChI Key VBAYIWZNHUVOQH-UHFFFAOYSA-N
SMILES CC1=C(N(C2=CC=CC=C12)CC(CNC(C)(C)C)O)C.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The base structure of 1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol comprises three key regions:

  • Propan-2-ol backbone: A three-carbon chain with a hydroxyl group at position 2.

  • Tert-butylamine substituent: A branched alkylamine group at position 1, providing steric bulk and potential basicity.

  • 2,3-Dimethylindole moiety: An indole ring substituted with methyl groups at positions 2 and 3, linked via the nitrogen atom to position 3 of the propanolamine chain.

The oxalate salt forms via protonation of the tertiary amine by oxalic acid, yielding a stable ionic pair.

Table 1: Key Structural Descriptors

PropertyValueSource Analogy
Molecular formula (base)C₁₈H₂₇N₂ODerived from
Molecular weight (base)299.4 g/molCalculated
Oxalate salt formulaC₁₈H₂₇N₂O·C₂H₂O₄Derived from
Salt molecular weight299.4 + 90.03 = 389.4 g/molCalculated
IUPAC name1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalateSystematic nomenclature

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely follows a multi-step sequence, as inferred from analogous procedures :

Step 1: Preparation of 2,3-Dimethylindole
2,3-Dimethylindole (CAS 91-55-4) serves as the indole precursor, synthesized via cyclization of o-methylacetophenone derivatives or via Fischer indole synthesis . Key properties:

  • Melting point: 105–107°C

  • Boiling point: 285°C

Step 2: Alkylation of Indole
The indole nitrogen is alkylated with a propanolamine derivative. A plausible route involves reacting 2,3-dimethylindole with epichlorohydrin under basic conditions to form 1-(oxiran-2-ylmethyl)-2,3-dimethyl-1H-indole, followed by ring-opening with tert-butylamine.

Step 3: Oxalate Salt Formation
The free base is treated with oxalic acid in a polar solvent (e.g., isopropyl acetate), yielding the oxalate salt via acid-base reaction .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
1o-Methylacetophenone, NH₂NH₂, HCl60–70%
2Epichlorohydrin, K₂CO₃, DMSO, 40°C50–65%
3Oxalic acid dihydrate, IPA, 25°C85–90%

Physicochemical Properties

Thermal and Solubility Profiles

The oxalate salt’s properties are influenced by both the hydrophobic indole core and the hydrophilic oxalate ion:

  • Melting point: Estimated 180–200°C (decomposition), based on oxalate salts in .

  • Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water, analogous to .

  • Stability: Oxalate salts generally exhibit improved stability over free bases, with recommended storage under inert gas at 2–8°C .

Table 3: Comparative Solubility Data

CompoundWater SolubilityDMSO Solubility
2,3-Dimethylindole InsolubleSoluble
(S)-N,N-Dimethyl-3-(1-naphthyloxy) oxalate 0.0837 mg/mL>50 mg/mL
Target compound (est.)<1 mg/mL>20 mg/mL

Pharmacological and Biochemical Insights

Mechanism of Action Hypotheses

The structural similarity to beta-adrenergic antagonists (e.g., propranolol) suggests potential beta-blocker activity. The tert-butylamine group may enhance receptor binding affinity, while the indole moiety could modulate lipophilicity and CNS penetration .

Metabolic Pathways

  • Oxidative metabolism: Predicted CYP2C9/3A4-mediated oxidation of the indole ring .

  • Excretion: Likely renal clearance of the oxalate ion, with enterohepatic recirculation of the free base.

Applications and Research Utility

Medicinal Chemistry

As a beta-blocker candidate, this compound could be explored for:

  • Hypertension management

  • Antiarrhythmic effects

  • Anxiety disorders (due to potential CNS activity)

Chemical Biology

The 2,3-dimethylindole group’s fluorescence properties make it a candidate for:

  • Protein-binding assays

  • Enzyme activity probes

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